molecular formula C20H19N3O5S B2938941 methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate CAS No. 1797959-40-0

methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate

Cat. No. B2938941
CAS RN: 1797959-40-0
M. Wt: 413.45
InChI Key: JAZOWTWIHIXWOA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methyl group, a cyclopropyl group, an oxadiazole ring, a phenyl ring, and a sulfamoyl group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms, would be a key feature .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxadiazole ring and the sulfamoyl group. Oxadiazoles have been reported to have anti-bacterial, anti-fungal, and anti-inflammatory activity .

Scientific Research Applications

Anti-Infective Agents

The 1,2,4-oxadiazole moiety present in the compound is known for its role in anti-infective therapy. Research indicates that derivatives of 1,2,4-oxadiazoles have been synthesized with anti-bacterial, anti-viral, and anti-leishmanial activities . The compound’s potential for structure-activity relationship (SAR) studies could lead to the design of new chemical entities with potent anti-infective activity.

Anti-Trypanosomal Activity

Compounds containing the 1,2,4-oxadiazole unit have been studied for their anti-trypanosomal activity, particularly against Trypanosoma cruzi, which causes Chagas disease . The compound’s structure could be optimized through molecular docking studies to enhance its efficacy as an anti-trypanosomal agent.

Pharmacophore in Drug Discovery

The oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients for various therapeutic areas . The compound could be utilized in the development of drugs for conditions such as Duchenne muscular dystrophy and hypertension, among others.

Energetic Materials Development

Due to the presence of the oxadiazole ring, which is associated with high-energy properties, this compound could be explored for the development of energetic materials . Its structural features may contribute to a favorable oxygen balance and positive heat of formation, making it suitable for applications in material science.

Organic Synthesis

The compound’s oxadiazole core can undergo rearrangements into other heterocycles, which is a valuable property in organic synthesis . This flexibility allows for the development of novel synthetic methods and the creation of diverse periphery functionalities.

Fluorescent Dyes and OLEDs

Derivatives of 1,2,4-oxadiazoles have been utilized in the creation of fluorescent dyes and organic light-emitting diodes (OLEDs) . The compound’s structure could be modified to enhance its photophysical properties for use in advanced display technologies.

Future Directions

The oxadiazole ring is a versatile structure that has been used in a wide range of applications, from medicinal chemistry to material science . Therefore, compounds containing this structure, like the one you mentioned, could have potential for future research and development.

properties

IUPAC Name

methyl 4-[[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-27-20(24)14-8-10-16(11-9-14)29(25,26)23-17-5-3-2-4-15(17)12-18-21-19(22-28-18)13-6-7-13/h2-5,8-11,13,23H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZOWTWIHIXWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)sulfamoyl)benzoate

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